Cas no 2228935-28-0 (1-(5-methyl-2-nitrophenyl)methylpiperazine)

1-(5-メチル-2-ニトロフェニル)メチルピペラジンは、有機合成化学において重要な中間体として利用される化合物です。分子構造中のピペラジン環とニトロ基を有しており、医薬品や農薬の原料としての応用が期待されます。特に、ニトロ基の反応性を活かした誘導体合成に適しており、高い反応選択性を示すことが特徴です。また、5位のメチル基が立体障害を軽減することで、求核置換反応などの反応効率を向上させる利点があります。本化合物は結晶性が良好で取り扱いやすく、標準的な有機溶媒に可溶であるため、実験室規模から工業的生産まで幅広く使用可能です。

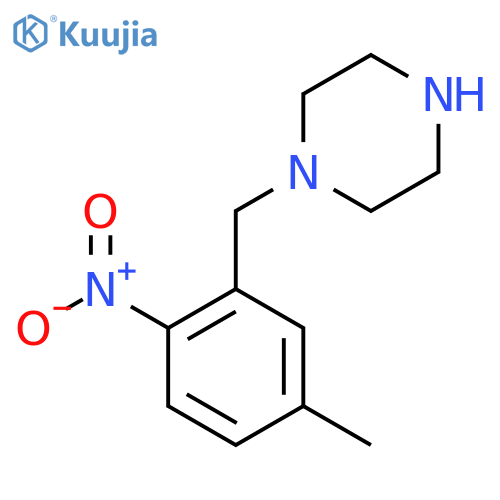

2228935-28-0 structure

商品名:1-(5-methyl-2-nitrophenyl)methylpiperazine

1-(5-methyl-2-nitrophenyl)methylpiperazine 化学的及び物理的性質

名前と識別子

-

- 1-(5-methyl-2-nitrophenyl)methylpiperazine

- 1-[(5-methyl-2-nitrophenyl)methyl]piperazine

- EN300-1831423

- 1-(5-methoxy-2-nitrobenzyl)piperazine

- GS2217

- 2228935-28-0

-

- インチ: 1S/C12H17N3O2/c1-10-2-3-12(15(16)17)11(8-10)9-14-6-4-13-5-7-14/h2-3,8,13H,4-7,9H2,1H3

- InChIKey: KUGXQYXOGWRHOU-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C=CC(C)=CC=1CN1CCNCC1)=O

計算された属性

- せいみつぶんしりょう: 235.132076794g/mol

- どういたいしつりょう: 235.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 61.1Ų

1-(5-methyl-2-nitrophenyl)methylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1831423-0.1g |

1-[(5-methyl-2-nitrophenyl)methyl]piperazine |

2228935-28-0 | 0.1g |

$640.0 | 2023-09-19 | ||

| Enamine | EN300-1831423-1.0g |

1-[(5-methyl-2-nitrophenyl)methyl]piperazine |

2228935-28-0 | 1g |

$728.0 | 2023-06-02 | ||

| Enamine | EN300-1831423-0.05g |

1-[(5-methyl-2-nitrophenyl)methyl]piperazine |

2228935-28-0 | 0.05g |

$612.0 | 2023-09-19 | ||

| Enamine | EN300-1831423-0.25g |

1-[(5-methyl-2-nitrophenyl)methyl]piperazine |

2228935-28-0 | 0.25g |

$670.0 | 2023-09-19 | ||

| Enamine | EN300-1831423-2.5g |

1-[(5-methyl-2-nitrophenyl)methyl]piperazine |

2228935-28-0 | 2.5g |

$1428.0 | 2023-09-19 | ||

| Enamine | EN300-1831423-10g |

1-[(5-methyl-2-nitrophenyl)methyl]piperazine |

2228935-28-0 | 10g |

$3131.0 | 2023-09-19 | ||

| Enamine | EN300-1831423-0.5g |

1-[(5-methyl-2-nitrophenyl)methyl]piperazine |

2228935-28-0 | 0.5g |

$699.0 | 2023-09-19 | ||

| Enamine | EN300-1831423-10.0g |

1-[(5-methyl-2-nitrophenyl)methyl]piperazine |

2228935-28-0 | 10g |

$3131.0 | 2023-06-02 | ||

| Enamine | EN300-1831423-5.0g |

1-[(5-methyl-2-nitrophenyl)methyl]piperazine |

2228935-28-0 | 5g |

$2110.0 | 2023-06-02 | ||

| Enamine | EN300-1831423-1g |

1-[(5-methyl-2-nitrophenyl)methyl]piperazine |

2228935-28-0 | 1g |

$728.0 | 2023-09-19 |

1-(5-methyl-2-nitrophenyl)methylpiperazine 関連文献

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

2228935-28-0 (1-(5-methyl-2-nitrophenyl)methylpiperazine) 関連製品

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量